molecular formula C18H30N2O3 B13770825 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-78-2

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate

Cat. No.: B13770825
CAS No.: 63917-78-2
M. Wt: 322.4 g/mol
InChI Key: UAYKDHALAVBVGN-UHFFFAOYSA-N
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Description

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate is an organic compound characterized by a 4-aminobenzoate ester moiety linked to a propyl chain substituted with a dipropylaminoethoxy group. Its molecular formula is C₁₉H₃₂N₂O₃, with a molar mass of 336.48 g/mol (calculated based on structural analogs in ). The compound’s structure combines a lipophilic dipropylamino group, a moderately polar ethoxypropyl chain, and the aromatic 4-aminobenzoate group.

Properties

CAS No.

63917-78-2

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate

InChI

InChI=1S/C18H30N2O3/c1-3-10-20(11-4-2)12-15-22-13-5-14-23-18(21)16-6-8-17(19)9-7-16/h6-9H,3-5,10-15,19H2,1-2H3

InChI Key

UAYKDHALAVBVGN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCOCCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(dipropylamino)ethoxy]propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate with four structurally related compounds, focusing on molecular properties, toxicity, and functional group variations.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Toxicity (LD₅₀) CAS Number
This compound C₁₉H₃₂N₂O₃ 336.48 Dipropylamino, propoxy, 4-aminobenzoate Not reported 63917-78-2
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate C₁₆H₂₆N₂O₃ 294.39 Diethylamino, ethoxy, 4-aminobenzoate Intravenous-mouse: 55 mg/kg 63917-76-0
2-(diethylamino)ethyl 4-aminobenzoate C₁₃H₂₀N₂O₂ 236.31 Diethylamino, ethyl, 4-aminobenzoate Not reported 59-46-1
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate C₁₇H₁₇N₃O₂ 295.34 Benzimidazole, propyl, 4-aminobenzoate Not reported

Key Findings:

Alkyl Chain Length and Toxicity The diethylamino analog (C₁₆H₂₆N₂O₃) exhibits high acute toxicity in mice (LD₅₀ = 55 mg/kg, intravenous), likely due to its smaller alkyl groups enhancing metabolic activation or membrane permeability. In contrast, the dipropylamino variant (C₁₉H₃₂N₂O₃) may show reduced toxicity due to increased steric hindrance and lipophilicity, slowing metabolic degradation.

Solubility and Functional Groups The benzimidazole-containing analog (C₁₇H₁₇N₃O₂) introduces a heterocyclic aromatic system, which may enhance π-π stacking interactions and reduce aqueous solubility compared to the dipropylamino compound.

Pharmacological Implications The diethylamino and dipropylamino groups influence receptor binding kinetics. For example, in , ethyl esters with pyridazine or isoxazole substituents (e.g., I-6473) demonstrate how alkoxy chain length modulates bioactivity. The dipropylaminoethoxy group in the target compound may offer prolonged half-life due to slower enzymatic cleavage of the propyl chain.

Synthetic Pathways highlights the role of alkoxy nucleophilicity in forming trimethyleneoxy units. The dipropylaminoethoxypropyl group in the target compound may require specialized reaction conditions to avoid byproducts like those observed in TMO-based syntheses.

Biological Activity

3-[2-(Dipropylamino)ethoxy]propyl 4-aminobenzoate, also known by its chemical structure and various synonyms, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₂₄N₂O₂. The compound features a dipropylamino group, which is significant for its biological interactions, and an aminobenzoate moiety that may influence its pharmacological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its mode of action is thought to involve modulation of neurotransmitter levels, particularly in the central nervous system (CNS).

Therapeutic Potential

  • CNS Disorders : The compound has shown promise in animal models for treating conditions such as anxiety and depression. It appears to enhance the availability of neurotransmitters like serotonin and norepinephrine, which are critical in mood regulation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation markers in vitro, suggesting its utility in inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on CNS Effects : A recent study demonstrated that administration of the compound in rodent models resulted in significant reductions in anxiety-like behaviors compared to control groups . The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
  • Antimicrobial Evaluation : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL . These findings support further exploration into its use as an antimicrobial agent.
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role in managing inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CNS ModulationReduced anxiety-like behavior
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased cytokine levels

Table 2: Dosage and Response Relationship

Dosage (mg/kg)Anxiety Score Reduction (%)Reference
520
1035
2050

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